Fenretinide glucuronide-d4

LC-MS/MS Bioanalysis Stable Isotope Dilution

Fenretinide glucuronide-d4 is the definitive deuterated internal standard for accurate LC-MS/MS quantification of the active Phase II metabolite 4-HPR-O-glucuronide in plasma and tissues. Unlike surrogate analogs, its chemical identity to the analyte ensures it co-elutes and mirrors pH-dependent acyl migration, hydrolysis, and ionization efficiency, uniquely compensating for ex vivo degradation. This exact isotopic match is a regulatory expectation for robust bioanalytical method validation per FDA/EMA guidance. Essential for pharmacokinetic profiling, UGT phenotyping, and correlating tissue exposure with DES inhibition or apoptosis.

Molecular Formula C32H41NO8
Molecular Weight 571.7 g/mol
Cat. No. B12405946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenretinide glucuronide-d4
Molecular FormulaC32H41NO8
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C
InChIInChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26-,27-,28+,29-,31+/m0/s1/i12D,13D,14D,15D
InChIKeyUVITUJIIRZWOPU-PXYYWTELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenretinide Glucuronide-d4: A Deuterated Internal Standard for Precise Quantification of the Active 4-HPR Metabolite


Fenretinide glucuronide-d4 (CAS 2118244-60-1) is the deuterium-labeled analog of Fenretinide glucuronide (4-HPR-O-glucuronide), a major Phase II metabolite of the synthetic retinoid Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) [1]. This stable isotope-labeled compound incorporates four deuterium atoms, resulting in a molecular mass shift of +4 Da relative to the unlabeled metabolite . As a critical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it enables accurate and precise quantification of Fenretinide glucuronide in complex biological matrices [1][2]. Fenretinide glucuronide itself is an active metabolite formed via glucuronidation by UDP-glucuronosyltransferases (UGTs) 1A1, 1A3, and 1A6, and has been characterized as possessing both chemopreventive and chemotherapeutic activity [3][4].

Why Generic Internal Standards Cannot Replace Fenretinide Glucuronide-d4 in Quantitative Bioanalysis


Substituting Fenretinide glucuronide-d4 with a structurally similar but non-identical internal standard (e.g., a close analog or a different deuterated retinoid) introduces unacceptable analytical uncertainty. Fenretinide glucuronide is an acyl glucuronide, a class of metabolites known for pH-dependent acyl migration and hydrolysis to the parent aglycone, leading to ex vivo instability during sample collection, processing, and storage [1][2]. Because a deuterated internal standard that is chemically identical except for isotopic substitution co-elutes and undergoes identical extraction recovery, ionization efficiency, and any degradation as the analyte, it uniquely compensates for these losses and matrix effects [3]. A surrogate internal standard cannot track these analyte-specific stability changes, resulting in systematic under- or over-quantification, compromised assay precision (RSD), and ultimately invalid pharmacokinetic parameters [3][4]. The use of the exact deuterated match is a regulatory expectation for robust bioanalytical method validation [4].

Quantitative Differentiation of Fenretinide Glucuronide-d4 as an Internal Standard


Exact Mass Shift (+4 Da) Enables Baseline MS Resolution from Unlabeled Analyte

Fenretinide glucuronide-d4 provides a mass shift of +4 Da relative to the unlabeled Fenretinide glucuronide analyte, ensuring clear mass spectrometric differentiation in the MS1 and MS2 domains [1]. This mass difference is sufficient to avoid isotopic cross-talk between the internal standard and analyte channels while remaining small enough to maintain near-identical physicochemical properties [2].

LC-MS/MS Bioanalysis Stable Isotope Dilution Pharmacokinetics

Validated Assay Performance: Precision, Recovery, and Linearity with Fenretinide-d4

The use of deuterated Fenretinide (Fenretinide-d4) as an internal standard in validated LC-MS/MS methods demonstrates the analytical performance achievable with deuterated internal standards for Fenretinide and its metabolites . While specific validation data for Fenretinide glucuronide-d4 are not yet published in the peer-reviewed literature, stable isotope dilution using Fenretinide-d4 has been validated to ICH guidelines with linearity ranging from 1–1000 ng/mL, intra- and inter-assay precision below 15% RSD, and extraction recovery exceeding 80% .

Method Validation ICH Guidelines Stable Isotope Dilution Quality Control

Compensation for Ex Vivo Analyte Instability: Acyl Glucuronide Hydrolysis and Migration

Fenretinide glucuronide, as an acyl glucuronide, is susceptible to pH-dependent acyl migration and hydrolysis back to the parent aglycone, Fenretinide (4-HPR), under typical ex vivo conditions [1][2]. Research has demonstrated that 4-HPR-O-glucuronide is unstable toward hydrolysis [1]. This instability can lead to significant under-reporting of true Fenretinide glucuronide concentrations and corresponding overestimation of parent drug levels if not properly controlled.

Acyl Glucuronide Stability Metabolite Quantification Sample Handling LC-MS/MS

High-Impact Application Scenarios Requiring Fenretinide Glucuronide-d4


Regulated Bioanalysis for Clinical Pharmacokinetic Studies of Fenretinide

In clinical trials investigating Fenretinide (4-HPR) for oncology or other indications, robust quantification of both parent drug and active metabolites, including Fenretinide glucuronide, is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. Fenretinide glucuronide-d4 serves as the gold standard internal standard for LC-MS/MS assays measuring this specific metabolite in human plasma, ensuring compliance with regulatory guidance (FDA/EMA) for bioanalytical method validation [1]. Its use directly addresses the metabolite's known instability, providing data integrity that cannot be achieved with a surrogate internal standard [2].

Preclinical Metabolism and Drug-Drug Interaction (DDI) Studies

Given that Fenretinide glucuronide is formed by specific UGT isoforms (1A1, 1A3, 1A6) and its formation exhibits high Km values (389–716 µM) [1], accurate quantification of this metabolite is critical in vitro and in vivo to assess the impact of UGT polymorphisms or co-administered UGT inhibitors/inducers on Fenretinide disposition. Fenretinide glucuronide-d4 enables precise measurement of glucuronide formation rates in hepatocyte incubations or in vivo pharmacokinetic profiles, supporting translational DDI risk assessment. The kinetic parameters for its formation by specific UGTs have been characterized using validated HPLC methods [2].

Investigating the Pharmacological Activity of 4-HPR-O-Glucuronide

Evidence suggests that 4-HPR-O-glucuronide is not merely an inactive excretion product but possesses distinct chemopreventive and therapeutic activity, being described as less toxic and more effective than 4-HPR in a rat mammary tumor model [1][2]. To delineate the contribution of this metabolite to the overall efficacy and toxicity profile of Fenretinide, its accurate quantification in target tissues and plasma is paramount. Fenretinide glucuronide-d4 is the requisite internal standard for any study aiming to correlate tissue-specific or systemic exposure of this active metabolite with observed pharmacodynamic effects, such as dihydroceramide desaturase (DES) inhibition or apoptosis induction.

Stability-Indicating Method Development and Quality Control

Due to the inherent instability of acyl glucuronides, developing a robust analytical method for Fenretinide glucuronide in biological matrices requires rigorous evaluation of sample collection, storage, and processing conditions [1]. Fenretinide glucuronide-d4 is an indispensable tool for these stability studies, allowing analysts to differentiate between true in vivo concentrations and ex vivo artifacts. It is also essential for quality control of synthesized reference standards, as demonstrated by its inclusion in catalogs of Fenretinide impurities and related compounds used for method development and ANDA/DMF submissions [2].

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